Cas no 1805615-48-8 (2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine)

2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering versatility in synthetic and pharmaceutical applications. The presence of difluoromethyl, hydroxy, iodo, and methoxy functional groups enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, fluorination studies, and medicinal chemistry research. The iodine substituent facilitates further functionalization via metal-catalyzed transformations, while the hydroxy and methoxy groups provide sites for selective modifications. Its structural features contribute to potential applications in drug discovery, particularly in the development of bioactive molecules with improved metabolic stability and binding properties. The compound's well-defined reactivity profile supports its use in targeted synthesis and scaffold diversification.
2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine structure
1805615-48-8 structure
Product Name:2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine
CAS No:1805615-48-8
MF:C7H6F2INO2
MW:301.029321193695
CID:4885799
Update Time:2025-05-21

2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine
    • Inchi: 1S/C7H6F2INO2/c1-13-4-2-3(10)7(12)11-5(4)6(8)9/h2,6H,1H3,(H,11,12)
    • InChI Key: DYYZPNDVSJQGMW-UHFFFAOYSA-N
    • SMILES: IC1C(NC(C(F)F)=C(C=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.3

2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029031627-250mg
2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine
1805615-48-8 95%
250mg
$950.60 2022-04-01
Alichem
A029031627-500mg
2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine
1805615-48-8 95%
500mg
$1,651.30 2022-04-01
Alichem
A029031627-1g
2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine
1805615-48-8 95%
1g
$3,039.75 2022-04-01

Additional information on 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine

2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine: A Comprehensive Overview

The compound 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine, with the CAS number 1805615-48-8, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates a difluoromethyl group, a hydroxyl group, an iodo substituent, and a methoxy group. The combination of these functional groups renders the molecule highly versatile and amenable to a wide range of applications.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine in drug discovery, particularly in the development of novel anti-cancer agents. Researchers have found that the compound exhibits significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further preclinical testing. The presence of the iodo group is believed to play a crucial role in enhancing the molecule's bioactivity, while the hydroxyl and methoxy groups contribute to its solubility and stability in physiological conditions.

In addition to its therapeutic potential, 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine has also been explored for its applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of advanced materials for energy storage devices, such as lithium-ion batteries and supercapacitors. The difluoromethyl group, in particular, has been shown to enhance the electronic properties of these materials, making them more efficient and durable.

The synthesis of 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methodologies have enabled researchers to develop more efficient routes for the synthesis of this compound, reducing production costs and improving scalability. These developments have significantly contributed to the compound's accessibility for both academic and industrial applications.

From an environmental perspective, the compound's biodegradability and ecological impact have been thoroughly investigated. Studies indicate that 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine undergoes rapid degradation under aerobic conditions, minimizing its potential to accumulate in ecosystems. This finding is particularly important for ensuring the sustainable use of the compound in various industrial processes.

In conclusion, 2-(Difluoromethyl)-6-hydroxy-5-iodo-3-methoxypyridine represents a remarkable example of how structural complexity can be harnessed to create molecules with diverse functionalities. With ongoing research exploring its potential applications in drug development, materials science, and beyond, this compound is poised to make significant contributions to multiple fields in the coming years.

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